molecular formula C22H23N3O4 B5630304 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No. B5630304
M. Wt: 393.4 g/mol
InChI Key: NKZOJHBISVSCKF-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemical entities known for their complex molecular structures and potential biological activities. Such compounds often involve intricate synthesis processes and detailed molecular analysis to fully understand their properties and functionalities.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For example, a series of thiazolidin-4-ones based on chromen-acetic acid derivatives have been synthesized through reactions involving hydrazinocarbonylmethoxy intermediates, showcasing the complexity and diversity of synthetic routes available for such compounds (Čačić et al., 2009).

Molecular Structure Analysis

Molecular structure analysis, such as crystallography, reveals the spatial arrangement of atoms within a molecule, providing insights into the compound's reactivity and interaction capabilities. For instance, the crystal structure of a related compound, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, shows a planar naphthalene ring with staggered methoxy substituents, highlighting the importance of structural conformations (Tinant et al., 1994).

Safety and Hazards

Based on the safety information for 7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine, it’s likely that the compound should be handled with care. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-methyl-1-oxophthalazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-14-18-5-3-4-6-19(18)22(27)25(24-14)12-21(26)23-11-15-9-16-7-8-17(28-2)10-20(16)29-13-15/h3-8,10,15H,9,11-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZOJHBISVSCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NCC3CC4=C(C=C(C=C4)OC)OC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-methyl-1-oxophthalazin-2(1H)-yl)acetamide

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